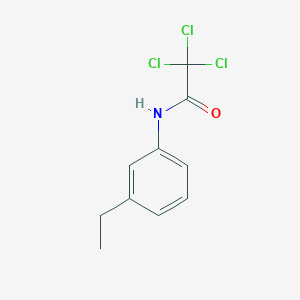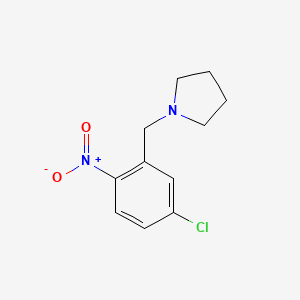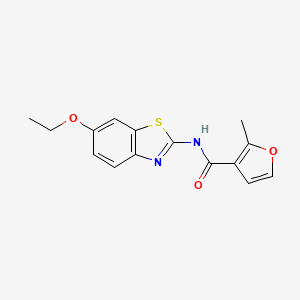
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively studied for its potential therapeutic applications. GABA aminotransferase is an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have a range of effects on the central nervous system.
作用机制
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in GABA levels, which can have a range of effects on the central nervous system. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity, and an increase in GABA levels can lead to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its effects on GABA levels in the brain. Increased GABA levels can lead to a range of effects, including reduced neuronal excitability, decreased anxiety, and reduced pain sensitivity. This compound has also been shown to have anticonvulsant effects, which may be due to its ability to increase GABA levels in the brain.
实验室实验的优点和局限性
One advantage of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is its specificity for GABA aminotransferase, which allows for targeted modulation of GABA levels in the brain. This can be useful in studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over extended periods of time.
未来方向
There are several potential future directions for research on N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a therapeutic agent for a range of neurological and psychiatric disorders.
合成方法
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of 2,3-dimethylphenol with cyclooctylamine to form the corresponding amide intermediate. This intermediate is then treated with acetic anhydride and triethylamine to yield this compound. The synthesis of this compound has been optimized to produce a high yield of the compound with a high degree of purity.
科学研究应用
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain. This compound has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
属性
IUPAC Name |
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-9-8-12-17(15(14)2)21-13-18(20)19-16-10-6-4-3-5-7-11-16/h8-9,12,16H,3-7,10-11,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRRFLBGMKYAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)

